Imidazo[1,2-a]pyridine-7-carbohydrazide
Overview
Description
Imidazo[1,2-a]pyridine-7-carbohydrazide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a wide range of applications in medicinal chemistry and is also useful in material science because of its structural character . It is recognized as a “drug prejudice” scaffold due to its vital role as a key construction in drugs and biologically active compounds .
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyridine-7-carbohydrazide is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This efficient domino protocol involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridine-7-carbohydrazide is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13) .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridine-7-carbohydrazide, can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions are often used for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridine-7-carbohydrazide is a solid compound with a molecular weight of 176.18 . It has a boiling point of 258-261°C . The compound is stable under ambient temperature and should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
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Imidazo[1,2-a]pyridine-7-carbohydrazide is a type of aromatic heterocycle . It’s a valuable scaffold in organic synthesis and pharmaceutical chemistry . The compound is cream in color and comes in powder form .
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This class of compounds has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications .
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Imidazo[1,2-a]pyridine-7-carbohydrazide is a type of aromatic heterocycle . It’s a valuable scaffold in organic synthesis and pharmaceutical chemistry . The compound is cream in color and comes in powder form .
-
This class of compounds has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications .
-
Imidazo[1,2-a]pyridine-7-carbohydrazide is a type of aromatic heterocycle . It’s a valuable scaffold in organic synthesis and pharmaceutical chemistry . The compound is cream in color and comes in powder form .
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This class of compounds has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications .
Safety And Hazards
The safety information for Imidazo[1,2-a]pyridine-7-carbohydrazide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Future Directions
Imidazo[1,2-a]pyridine-7-carbohydrazide and its derivatives have potential for further exploration in medicinal chemistry due to their wide range of biological activities . The development of more efficient synthesis methods and the exploration of new functionalization strategies could also be areas of future research .
properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJBLZXLLRYHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717380 | |
Record name | Imidazo[1,2-a]pyridine-7-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-7-carbohydrazide | |
CAS RN |
421595-78-0 | |
Record name | Imidazo[1,2-a]pyridine-7-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-7-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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